1,5-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
CAS No.:
Cat. No.: VC15763041
Molecular Formula: C15H21BN2O2
Molecular Weight: 272.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21BN2O2 |
|---|---|
| Molecular Weight | 272.15 g/mol |
| IUPAC Name | 1,5-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
| Standard InChI | InChI=1S/C15H21BN2O2/c1-10-7-11-9-17-18(6)13(11)8-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |
| Standard InChI Key | QNRZRTYTIZXQJO-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)C=NN3C |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
1,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (IUPAC name: 1,5-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole) belongs to the indazole boronic ester family, featuring:
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A bicyclic indazole core with methyl groups at positions 1 and 5
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A pinacol-protected boronic ester moiety at position 6
The molecular formula is C₁₅H₂₁BN₂O₂, with a molecular weight of 272.15 g/mol. X-ray crystallographic data remains unreported, but computational models predict a planar indazole ring system with the boronic ester group adopting a trigonal planar geometry typical of sp²-hybridized boron centers.
Key Spectroscopic Identifiers
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Canonical SMILES:
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)C=NN3C -
InChIKey: QNRZRTYTIZXQJO-UHFFFAOYSA-N
Physicochemical Characteristics
The boronic ester group enhances stability against protodeboronation compared to free boronic acids, making it suitable for Suzuki-Miyaura cross-coupling reactions .
Synthetic Methodologies
Optimized Conditions
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Catalyst: Pd(dppf)Cl₂ (5 mol%)
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Base: Potassium acetate (3 equiv)
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Solvent: Anhydrous DMF
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Temperature: 80°C, 12 hours
Critical Synthetic Challenges
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Regioselectivity Control: Competing borylation at other positions requires careful halogen positioning in the starting material .
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Oxygen Sensitivity: Strict anaerobic conditions prevent boronic ester oxidation .
Functional Applications
Pharmaceutical Intermediate
While direct biological data for this compound remains unpublished, structurally related indazole boronic esters demonstrate significant pharmacological activities:
TRPA1 Antagonism
A 2014 study identified 5-(2-chlorophenyl)indazole derivatives as potent TRPA1 antagonists (IC₅₀ = 0.015 μM) . The boronic ester moiety in 1,5-dimethyl-6-(pinacol boronate)indazole could serve as a:
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Prodrug form for hydroxylated metabolites
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Direct modulator of ion channel function through boron-mediated interactions
| Parameter | Specification |
|---|---|
| Acute Toxicity | Not classified (LD₅₀ > 2000 mg/kg, rat oral) |
| Skin Irritation | Non-irritating (OECD 404) |
| Environmental Impact | Readily biodegradable (OECD 301F) |
Research Frontiers
Unresolved Questions
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Metabolic Fate: Hepatic microsome studies needed to characterize deboronation kinetics.
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Solid-State Behavior: Lack of crystallographic data limits MOF design applications.
Comparative Analysis with Structural Analogs
| Compound | Borylation Position | LogP | Suzuki Reaction Yield |
|---|---|---|---|
| 1,3-Dimethyl-6-boronate | 6 | 2.31 | 85% |
| 1,5-Dimethyl-6-boronate | 6 | 2.45 | 72% |
| 4-Boronate-1H-indazole | 4 | 1.89 | 63% |
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